Cas no 2229078-69-5 (N-(3-ethyloxetan-3-yl)methylhydroxylamine)

N-(3-ethyloxetan-3-yl)methylhydroxylamine is a versatile organic compound known for its stability and reactivity. Its unique structure offers advantages in various chemical transformations, including nucleophilic substitution and C-N bond formation. This compound is particularly useful in the synthesis of heterocyclic compounds and pharmaceutical intermediates, where its selectivity and efficiency are highly valued.
N-(3-ethyloxetan-3-yl)methylhydroxylamine structure
2229078-69-5 structure
Product Name:N-(3-ethyloxetan-3-yl)methylhydroxylamine
CAS No:2229078-69-5
MF:C6H13NO2
MW:131.172921895981
CID:6455251
PubChem ID:165841714
Update Time:2025-07-14

N-(3-ethyloxetan-3-yl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-(3-ethyloxetan-3-yl)methylhydroxylamine
    • N-[(3-ethyloxetan-3-yl)methyl]hydroxylamine
    • EN300-1815837
    • 2229078-69-5
    • Inchi: 1S/C6H13NO2/c1-2-6(3-7-8)4-9-5-6/h7-8H,2-5H2,1H3
    • InChI Key: CMTVDXWIHOIOJA-UHFFFAOYSA-N
    • SMILES: O1CC(CNO)(CC)C1

Computed Properties

  • Exact Mass: 131.094628657g/mol
  • Monoisotopic Mass: 131.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 91.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 41.5Ų

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N-(3-ethyloxetan-3-yl)methylhydroxylamine Related Literature

Additional information on N-(3-ethyloxetan-3-yl)methylhydroxylamine

Professional Introduction to N-(3-ethyloxetan-3-yl)methylhydroxylamine (CAS No. 2229078-69-5)

N-(3-ethyloxetan-3-yl)methylhydroxylamine, identified by the CAS number 2229078-69-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their unique structural and functional properties, making it a subject of extensive study in both academic and industrial settings.

The molecular structure of N-(3-ethyloxetan-3-yl)methylhydroxylamine features an oxetane ring substituted with an ethyl group at the third position, which is further connected to a hydroxylamine moiety. This configuration imparts distinct reactivity and potential applications, particularly in the synthesis of bioactive molecules. The oxetane ring is a strained three-membered cyclic ether, known for its high reactivity and ability to undergo ring-opening reactions under various conditions. This characteristic makes it a valuable intermediate in organic synthesis, enabling the construction of more complex molecular architectures.

In recent years, there has been growing interest in the development of novel compounds that can serve as scaffolds for drug discovery. N-(3-ethyloxetan-3-yl)methylhydroxylamine has emerged as a promising candidate due to its ability to participate in diverse chemical transformations. For instance, its oxetane ring can be opened via nucleophilic attack, allowing for the introduction of various functional groups at specific positions. This flexibility is particularly useful in medicinal chemistry, where precise control over molecular structure is essential for achieving desired pharmacological effects.

One of the most compelling aspects of N-(3-ethyloxetan-3-yl)methylhydroxylamine is its potential application in the synthesis of bioactive molecules. Researchers have explored its utility in creating novel heterocyclic compounds, which are known to exhibit a wide range of biological activities. The hydroxylamine moiety, in particular, is a common feature in many pharmacologically active agents due to its ability to interact with biological targets such as enzymes and receptors. By incorporating this group into a molecule like N-(3-ethyloxetan-3-yl)methylhydroxylamine, scientists can design compounds with tailored biological properties.

The oxetane ring itself has been extensively studied for its role in drug design. Its strained structure facilitates rapid ring-opening reactions, which can be harnessed to generate new molecular structures efficiently. This property has made oxetane derivatives valuable tools in synthetic chemistry, enabling the rapid assembly of complex molecules with high precision. In the context of pharmaceutical development, this capability is particularly advantageous as it allows for the rapid screening of large libraries of compounds to identify potential drug candidates.

Recent advancements in computational chemistry have further enhanced the utility of N-(3-ethyloxetan-3-yl)methylhydroxylamine. Molecular modeling studies have shown that this compound can adopt multiple conformations, depending on the environment in which it is found. These studies have provided valuable insights into its potential interactions with biological targets, helping researchers design more effective drug candidates. Additionally, computational methods have been used to predict the reactivity of this compound under various conditions, guiding synthetic strategies and optimizing reaction conditions for maximum yield and purity.

In conclusion, N-(3-ethyloxetan-3-yl)methylhydroxylamine (CAS No. 2229078-69-5) represents a significant advancement in the field of chemical and pharmaceutical research. Its unique structural features and reactivity make it a versatile tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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